Cas no 2171461-62-2 (1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid)

1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid
- EN300-1519367
- 1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid
- 2171461-62-2
-
- インチ: 1S/C28H26N2O5/c31-26(30-16-15-25(30)27(32)33)14-11-18-9-12-19(13-10-18)29-28(34)35-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-10,12-13,24-25H,11,14-17H2,(H,29,34)(H,32,33)
- InChIKey: RPIFPRRQHBGKCC-UHFFFAOYSA-N
- ほほえんだ: OC(C1CCN1C(CCC1C=CC(=CC=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 470.18417193g/mol
- どういたいしつりょう: 470.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 757
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 95.9Ų
1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1519367-2.5g |
1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid |
2171461-62-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1519367-1.0g |
1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid |
2171461-62-2 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1519367-250mg |
1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid |
2171461-62-2 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1519367-0.05g |
1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid |
2171461-62-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1519367-0.5g |
1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid |
2171461-62-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1519367-50mg |
1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid |
2171461-62-2 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1519367-1000mg |
1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid |
2171461-62-2 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1519367-100mg |
1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid |
2171461-62-2 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1519367-0.1g |
1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid |
2171461-62-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1519367-5000mg |
1-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoyl}azetidine-2-carboxylic acid |
2171461-62-2 | 5000mg |
$9769.0 | 2023-09-27 |
1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acidに関する追加情報
Introduction to 1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic Acid (CAS No. 2171461-62-2)
1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid, identified by its CAS number 2171461-62-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and exploration. The structural complexity of this molecule, characterized by its intricate arrangement of functional groups, contributes to its potential as a versatile intermediate in the synthesis of bioactive agents.
The core structure of 1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid features an azetidine ring, which is a five-membered heterocyclic compound containing nitrogen. This nitrogen atom is crucial for the molecule's reactivity and biological interactions. The presence of a carboxylic acid group at the 2-position of the azetidine ring further enhances its potential for further functionalization, allowing for the attachment of various pharmacophores that can modulate biological activity.
One of the most striking features of this compound is the {(9H-fluoren-9-yl)methoxycarbonyl}amino substituent attached to the phenyl ring. The fluorene moiety is known for its stability and rigidity, which can contribute to the molecule's binding affinity and metabolic stability. The methoxycarbonyl group serves as a protecting group for the amino function, ensuring that it remains available for further chemical transformations or biological evaluations. The phenylpropanoyl part of the molecule adds another layer of complexity, providing a hydrophobic anchor that can interact with lipid membranes or other hydrophobic regions in biological targets.
In recent years, there has been a surge in interest regarding azetidine derivatives due to their potential applications in medicinal chemistry. These compounds have been explored as scaffolds for developing drugs that target various diseases, including cancer, inflammation, and neurological disorders. The unique structural properties of azetidine derivatives make them attractive candidates for designing molecules with enhanced selectivity and reduced side effects.
Recent studies have highlighted the importance of 1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid in the development of novel therapeutic agents. For instance, researchers have demonstrated its potential as a precursor in the synthesis of protease inhibitors, which are critical in treating conditions such as HIV and cancer. The protease inhibition activity has been attributed to the ability of this compound to mimic natural substrates and interfere with the catalytic activity of target enzymes.
The fluorene moiety in this compound plays a pivotal role in its interactions with biological targets. Fluorene-based compounds are known for their ability to enhance photophysical properties, making them useful in photochemical applications and as probes in biochemical assays. Additionally, the methoxycarbonyl group provides stability under various reaction conditions, ensuring that the compound remains intact during synthetic processes and biological evaluations.
The phenylpropanoyl substituent contributes to the hydrophobicity of the molecule, which is often essential for membrane permeability and binding affinity. This part of the structure allows the compound to interact effectively with both hydrophobic and polar regions of biological targets, enhancing its overall efficacy. The combination of these structural elements makes 1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid a promising candidate for further exploration in drug discovery.
In conclusion, 1-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoyl}azetidine-2-carboxylic acid (CAS No. 2171461-62-2) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups and structural motifs makes it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug development and medicinal chemistry.
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